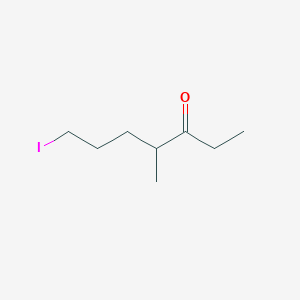
N,N,N-Trimethylhexadecan-1-aminium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylhexadecan-1-aminium methanesulfonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often used in formulations where its ability to reduce surface tension is beneficial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylhexadecan-1-aminium methanesulfonate typically involves the quaternization of hexadecylamine with trimethylamine, followed by the introduction of methanesulfonate as the counterion. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Trimethylhexadecan-1-aminium methanesulfonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions involve the exchange of the methanesulfonate ion with other anions in solution, often facilitated by ion-exchange resins.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with a halide would produce a corresponding halide salt of the quaternary ammonium compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is used in the extraction and purification of nucleic acids and proteins. Its surfactant properties help in lysing cells and solubilizing cellular components.
Medicine: In medicine, it is used in formulations for topical antiseptics and disinfectants due to its antimicrobial properties.
Industry: Industrially, it is used in the formulation of detergents, fabric softeners, and hair care products
Mecanismo De Acción
Mechanism: The primary mechanism of action of N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is through its surfactant properties. The quaternary ammonium group interacts with negatively charged surfaces, reducing surface tension and disrupting cellular membranes.
Molecular Targets and Pathways: In biological systems, the compound targets the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This action is particularly effective against bacteria and other microorganisms.
Comparación Con Compuestos Similares
- N,N,N-Trimethylhexadecan-1-aminium chloride
- N,N,N-Trimethylhexadecan-1-aminium bromide
- N,N,N-Trimethylhexadecan-1-aminium hydroxide
Comparison: While all these compounds share the quaternary ammonium structure, the counterion (chloride, bromide, hydroxide, or methanesulfonate) can significantly influence their solubility, reactivity, and specific applications. For instance, N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is particularly favored in applications requiring a non-halide counterion, such as in certain biological and industrial processes.
Propiedades
Número CAS |
113894-24-9 |
|---|---|
Fórmula molecular |
C20H45NO3S |
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
hexadecyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C19H42N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
OSJQADLXTFUATC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


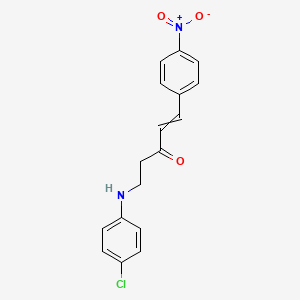
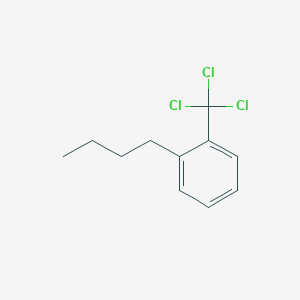
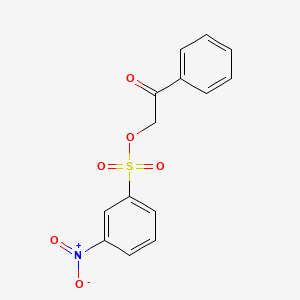
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
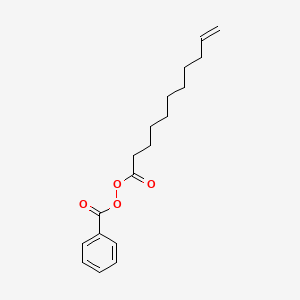


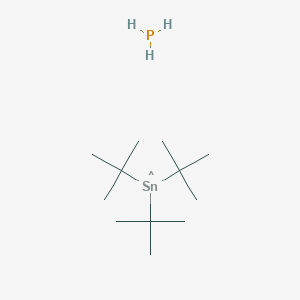
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
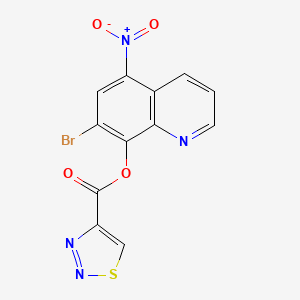

![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
